molecular formula C19H28N2O5 B5215816 Ethyl 4-[3-[(4-propoxybenzoyl)amino]propanoylamino]butanoate

Ethyl 4-[3-[(4-propoxybenzoyl)amino]propanoylamino]butanoate

Cat. No.: B5215816
M. Wt: 364.4 g/mol
InChI Key: ZEOYTPPJKNHDIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[3-[(4-propoxybenzoyl)amino]propanoylamino]butanoate is an organic compound with a complex structure It belongs to the class of esters and is characterized by the presence of a propoxybenzoyl group attached to an amino-propanoylamino chain, which is further linked to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-[(4-propoxybenzoyl)amino]propanoylamino]butanoate typically involves multiple steps. One common method starts with the preparation of the intermediate 4-propoxybenzoyl chloride, which is then reacted with 3-aminopropanoic acid to form the corresponding amide. This amide is subsequently coupled with ethyl 4-aminobutanoate under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-[(4-propoxybenzoyl)amino]propanoylamino]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[3-[(4-propoxybenzoyl)amino]propanoylamino]butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-[(4-propoxybenzoyl)amino]propanoylamino]butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain proteases by forming a stable complex with the enzyme’s active site. The pathways involved in its action include signal transduction and metabolic processes, which can lead to various biological effects.

Comparison with Similar Compounds

Ethyl 4-[3-[(4-propoxybenzoyl)amino]propanoylamino]butanoate can be compared with other similar compounds such as:

    Ethyl 4-[3-[(4-isopropoxybenzoyl)amino]propanoylamino]butanoate: Similar structure but with an isopropoxy group instead of a propoxy group.

    Ethyl 4-[3-[(4-methoxybenzoyl)amino]propanoylamino]butanoate: Contains a methoxy group instead of a propoxy group.

    Ethyl 4-[3-[(4-ethoxybenzoyl)amino]propanoylamino]butanoate: Features an ethoxy group in place of the propoxy group.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their substituent groups.

Properties

IUPAC Name

ethyl 4-[3-[(4-propoxybenzoyl)amino]propanoylamino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5/c1-3-14-26-16-9-7-15(8-10-16)19(24)21-13-11-17(22)20-12-5-6-18(23)25-4-2/h7-10H,3-6,11-14H2,1-2H3,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOYTPPJKNHDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCCC(=O)NCCCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.